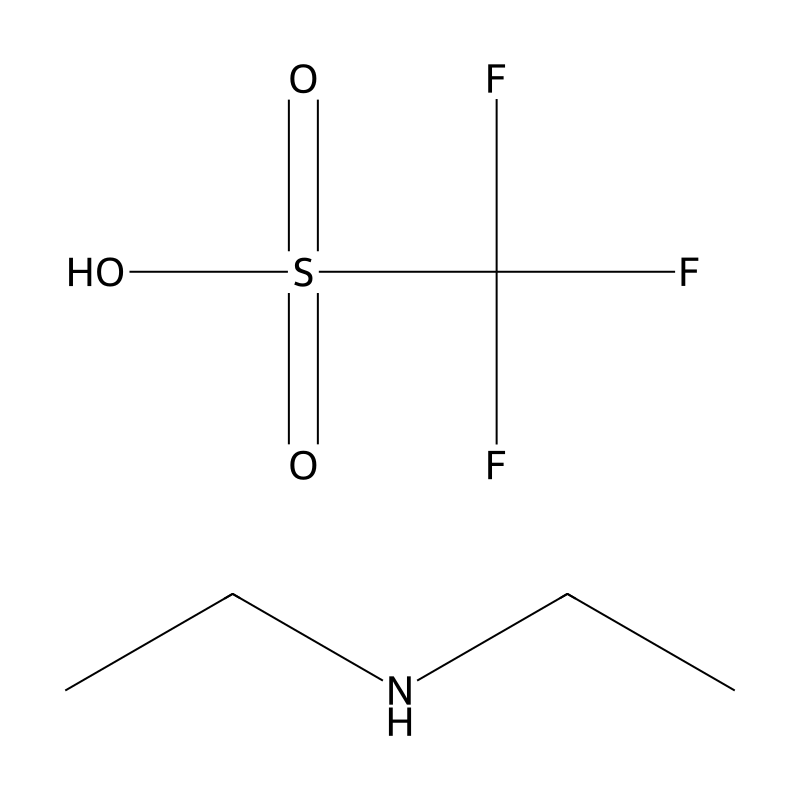

N,N-DIETHYLAMMONIUM TRIFLUOROMETHANESULFONATE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hydrometallurgy

Field: Metallurgy

Application: MSA is used in hydrometallurgy for the development of new circular flowsheets. It’s particularly interesting for lead hydrometallurgy, where it offers more environment-friendly alternatives.

Results: MSA has several appealing properties that make it very attractive for use in hydrometallurgy.

Industrial Chemistry

Field: Industrial Chemistry

Application: MSA is produced from only two reactantsmethane and sulfur trioxide.

Method: A highly selective initiator based on a sulfonyl peroxide can be prepared in situ.

Results: The process achieved >99% selectivity and yield of MSA.

Cellulose Modification

Field: Material Science

Application: MSA is used for the chemical modification of cellulose.

Method: Cellulose is treated in 10 and 15 M methanesulfonic acid solutions.

Electroplating

Field: Industrial Manufacturing

Application: MSA is used in the electroplating industry.

Rust and Scale Removers

Field: Maintenance and Cleaning

Application: MSA is a primary ingredient in rust and scale removers.

Solvent, Catalyst or Intermediate

Application: This compound can be used as a solvent, catalyst, or intermediate in industrial applications.

Method: The exact method of application can vary widely depending on the specific industrial process.

Microelectronics

Field: Microelectronics

Application: MSA is used in the microelectronic industry.

Results: MSA can help to improve the quality and efficiency of microelectronic devices.

Redox-Flow Batteries

Field: Energy Storage

Application: MSA is used in redox-flow batteries.

Method: MSA is used as the electrolyte in these batteries.

Results: The use of MSA can help to improve the energy density and efficiency of redox-flow batteries.

Catalyst in Organic Synthesis

Field: Organic Chemistry

Application: MSA is used as a catalyst in organic synthesis.

Results: The use of MSA can help to improve the yield and selectivity of certain organic reactions.

N,N-Diethylammonium trifluoromethanesulfonate is an organic compound with the molecular formula and a molecular weight of 223.22 g/mol. This compound is classified as a cationic surfactant and is notable for its strong acidity and high reactivity, particularly in organic synthesis and catalysis. It is often used in various

Uniqueness

N,N-Diethylammonium trifluoromethanesulfonate is unique due to its dual functionality as both a cationic surfactant and a catalyst for acylation reactions, making it particularly valuable in organic synthesis compared to other similar compounds. Its ability to operate effectively under mild conditions sets it apart from many other reagents that require harsher environments for similar reactions .

The synthesis of N,N-Diethylammonium trifluoromethanesulfonate typically involves the reaction of trifluoromethanesulfonic acid with N-ethylethanamine in a 1:1 ratio. The process can be summarized as follows:

- Combine trifluoromethanesulfonic acid with N-ethylethanamine under controlled conditions.

- Stir the mixture at room temperature for several hours.

- Filter the resulting solid and wash with cold diethyl ether.

- Dry the solid under vacuum to obtain the final product .

In industrial settings, optimized conditions are employed to maximize yield and purity, often involving purification and crystallization steps.

N,N-Diethylammonium trifluoromethanesulfonate has several applications:

- Catalysis: It serves as a superior catalyst for acylation reactions, enhancing the efficiency of organic syntheses.

- Electrolytes: The compound is utilized in the development of ionic liquids for electrochemical applications, including water electrolysis and fuel cells .

- Polymerization: It can act as a monomer in polymerization processes, contributing to the creation of novel materials with specific properties .

Interaction studies involving N,N-Diethylammonium trifluoromethanesulfonate focus on its role as a catalyst and its effects on various substrates. These studies reveal that environmental factors such as temperature and moisture significantly influence its catalytic activity. The compound's strong acidity allows it to facilitate reactions under mild conditions, making it an attractive option for synthetic chemists .

N,N-Diethylammonium trifluoromethanesulfonate shares similarities with other compounds that possess trifluoromethanesulfonate groups or exhibit cationic properties. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl trifluoromethanesulfonate | Powerful methylating agent used in organic synthesis | |

| Ethyl trifluoromethanesulfonate | Similar reactivity but with ethyl group | |

| Diethylmethylammonium triflate | Protic ionic liquid used in electrolysis applications | |

| Triflic acid | Strong acid used in various

Structural and Molecular DynamicsCation-Anion Interactions and Hydrogen BondingN,N-diethylammonium trifluoromethanesulfonate exhibits complex intermolecular interactions characteristic of protic ionic liquids. The compound comprises a diethylammonium cation [(C₂H₅)₂NH₂]⁺ and a trifluoromethanesulfonate anion [CF₃SO₃]⁻, with the molecular formula C₅H₁₂F₃NO₃S and molecular weight of 223.21-223.22 g/mol [1] [2] [3]. The cation-anion interactions in this ionic liquid are dominated by strong electrostatic forces, supplemented by hydrogen bonding networks [4] [5]. Molecular dynamics simulations of similar diethylammonium-based ionic liquids reveal that the ammonium hydrogen atoms participate in directional hydrogen bonds with the oxygen atoms of the trifluoromethanesulfonate anion [4]. These hydrogen bonding interactions are crucial for determining the liquid structure and transport properties. The diethylammonium cation exhibits high ion mobility and conductivity, with studies indicating that cations typically diffuse slightly faster than their corresponding anions in triflate-based systems [4] [5]. The radial distribution functions demonstrate significant long-range structural correlations, indicating well-defined coordination shells around both ionic species [4]. Coulombic interactions contribute approximately 70% of the total interaction energy in ionic liquids, while directional interactions including hydrogen bonding, van der Waals forces, and dispersion interactions account for the remaining 30% [6]. The trifluoromethanesulfonate anion acts as both a hydrogen bond acceptor through its sulfonate oxygen atoms and participates in electrostatic interactions through its highly electronegative fluorine atoms [7] [8]. Radial Distribution Function AnalysisRadial distribution function analysis provides critical insights into the local structure and coordination environment of N,N-diethylammonium trifluoromethanesulfonate. The radial distribution function g(r) defines the probability of finding a particle at distance r from a reference particle [9], serving as a fundamental tool for characterizing liquid structure.For triflate-based ionic liquids, molecular dynamics simulations reveal distinct coordination shells with well-defined peaks in the cation-anion radial distribution functions [10] [11]. The first coordination shell typically appears at distances of 3-5 Å, corresponding to direct contact ion pairs formed through hydrogen bonding and electrostatic interactions [4]. The cation-cation and anion-anion radial distribution functions exhibit characteristic features of ionic liquid organization. Cation-cation correlations show antiparallel alignment of molecular dipoles, indicating preferential orientational ordering [12]. The anion-anion distributions demonstrate spatial segregation effects, where like-charged species maintain minimum separation distances due to electrostatic repulsion [13]. Temperature-dependent radial distribution function analysis reveals that increasing temperature leads to broader coordination shells and reduced peak intensities [11]. This thermal broadening reflects enhanced molecular mobility and weakened intermolecular interactions at elevated temperatures, consistent with the temperature dependence of transport properties. The integration of radial distribution functions yields coordination numbers that quantify the average number of nearest neighbors around each ionic species. For triflate ionic liquids, typical coordination numbers range from 4-6 for the first shell, depending on the specific cation structure and temperature conditions [13] [6]. Thermal Behavior and StabilityMelting and Boiling PointsN,N-diethylammonium trifluoromethanesulfonate exhibits thermal properties characteristic of room-temperature ionic liquids. The compound demonstrates a boiling point range of 98-162°C at 760 mmHg [2] [14], indicating significant variations depending on measurement conditions and purity levels. Melting point data for this specific compound is limited in the literature [1] [2], suggesting that the material may remain liquid at room temperature or exhibit very low melting points typical of ionic liquids. Comparative studies of related triflate ionic liquids show melting points ranging from -15°C to 96°C, depending on the cation structure [15]. The triflate anion contributes to relatively low melting points compared to other ionic liquid anions. Studies of triflate-based ionic liquids demonstrate melting temperatures of 1.34°C for pyridinium triflate and variable ranges for imidazolium-based systems [15]. The diethylammonium cation's structural flexibility and reduced symmetry likely contribute to disrupted crystal packing, further lowering the melting point. Flash point measurements indicate values >110°C to 96.4°C [2] [14], demonstrating good thermal safety characteristics. The relatively high flash point compared to conventional organic solvents makes this ionic liquid suitable for applications requiring enhanced thermal safety margins. Density measurements report a value of 1.2 g/mL [2], which is typical for fluorinated ionic liquids. The high density reflects the presence of the trifluoromethanesulfonate anion with its heavy fluorine and sulfur atoms. Decomposition PathwaysThe thermal decomposition of N,N-diethylammonium trifluoromethanesulfonate follows complex mechanistic pathways characteristic of triflate-based ionic liquids. Thermal stability studies indicate decomposition onset temperatures in the range of 200-250°C for diethylammonium-based triflates, based on comparisons with structurally similar ionic liquids [15] [16]. Primary decomposition pathways involve multiple competitive mechanisms. For trifluoromethanesulfonate systems, the primary route involves C-S bond cleavage leading to formation of CF₃ radicals and SO₃⁻ fragments [17] [18]. Secondary pathways include deprotonation reactions where the ammonium cation loses protons to form neutral diethylamine and trifluoromethanesulfonic acid [19]. Hydrolytic decomposition becomes significant in the presence of water vapor. Studies of trifluoromethanesulfonic acid decomposition demonstrate first-order kinetics with respect to both H⁺ and CF₃SO₃⁻ concentrations [17]. The bimolecular rate coefficients follow Arrhenius behavior over the temperature range 571-593 K, with activation energies of approximately 150-200 kJ/mol. Decomposition products identified through thermal analysis include:

Isothermal thermogravimetric analysis of related triflate ionic liquids shows weight loss rates of 0.28-5.9% per day at 200-250°C [16], indicating moderate thermal stability suitable for intermediate temperature applications. The decomposition follows two parallel pathways of comparable importance, one leading to C(II) and S(VI) oxidation states and another producing C(IV) and S(IV) species [17]. Transport PropertiesIonic Conductivity MechanismsN,N-diethylammonium trifluoromethanesulfonate exhibits ionic conductivity values of approximately 10 mS/cm at room temperature [20], placing it among moderately conductive ionic liquids suitable for electrochemical applications. The conductivity mechanism involves both vehicular and structural diffusion processes [4] [5]. Vehicular diffusion represents the primary transport mechanism, where discrete ionic species migrate through the liquid medium under applied electric fields [4]. Molecular dynamics simulations reveal that diethylammonium cations diffuse slightly faster than trifluoromethanesulfonate anions, with diffusion coefficients of approximately 4.3 × 10⁻⁷ cm²/s for cations and 2.6 × 10⁻⁷ cm²/s for anions in similar triflate systems [21] [22]. Temperature dependence of ionic conductivity follows Vogel-Fulcher-Tammann behavior [23], characteristic of glass-forming liquids. The relationship can be expressed as: σ = σ₀ exp[-B/(T - T₀)] where σ₀ is the pre-exponential factor, B represents the activation parameter, and T₀ is the ideal glass transition temperature [23]. This non-Arrhenius behavior reflects the coupling between ionic motion and structural relaxation in the liquid. Ion association effects significantly influence conductivity mechanisms. Analysis of ion pairing dynamics reveals long-lived contact ion pairs with lifetimes extending into the picosecond range [4]. The degree of ion association can be quantified through the ratio of molar conductivity from ionic conductivity measurements to that calculated from diffusion coefficients using the Nernst-Einstein equation [23]. The ionicity parameter, defined as the ratio Λimp/ΛNMR, typically ranges from 0.4-0.8 for triflate ionic liquids [23], indicating moderate deviations from ideal ionic behavior due to ion pairing and correlated motion effects. Viscosity and Diffusion CoefficientsN,N-diethylammonium trifluoromethanesulfonate demonstrates moderate viscosity values of approximately 37 cp at room temperature [20], significantly lower than many imidazolium-based ionic liquids. This relatively low viscosity contributes to enhanced mass transport properties and improved electrochemical performance. Viscosity in ionic liquids arises from two primary contributions: coulombic compaction effects and charge network interactions [24]. For triflate-based systems, these contributions are of approximately equal magnitude, each increasing viscosity by factors of 14-16 compared to neutral molecular analogues [24]. The total viscosity enhancement factor can reach 200-300 times that of structurally similar neutral molecules. Diffusion coefficients exhibit temperature dependence following the Stokes-Einstein relationship: D = kT/(6πηr) where k is Boltzmann's constant, T is absolute temperature, η is dynamic viscosity, and r is the effective hydrodynamic radius [23]. However, deviations from ideal behavior occur due to ion pairing and structural correlations. Self-diffusion measurements using pulsed-field-gradient NMR reveal distinct diffusion coefficients for cations and anions [25]. The ratio of cation to anion diffusion coefficients (Dcation/Danion) typically ranges from 1.2-1.8 for triflate ionic liquids, reflecting differences in ionic size and coordination environment [25]. Temperature-dependent diffusion follows Arrhenius behavior over limited temperature ranges, with activation energies of 20-40 kJ/mol for translational diffusion [4]. At higher temperatures, non-Arrhenius behavior emerges, reflecting coupling between diffusive motion and structural relaxation processes. Hydration effects significantly influence transport properties. Addition of water decreases ion-ion coordination numbers while enhancing water-ion interactions [25]. Water molecules replace counterions in coordination shells, leading to accelerated dynamics and increased conductivity at moderate hydration levels [13] [4]. Confinement effects in thin films demonstrate dramatic increases in effective viscosity, reaching up to two orders of magnitude larger than bulk values [26]. This electroviscous retardation results from enhanced electrostatic interactions in confined geometries and has important implications for applications in narrow pore environments. The fractional Walden rule provides insights into ion mobility relationships: Λη^α = constant Hydrogen Bond Acceptor Count 6

Hydrogen Bond Donor Count 1

Exact Mass 223.04899890 g/mol

Monoisotopic Mass 223.04899890 g/mol

Heavy Atom Count 13

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 6 of 20 companies. For more detailed information, please visit ECHA C&L website; Of the 1 notification(s) provided by 14 of 20 companies with hazard statement code(s):; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Other CAS

60933-18-8

General Manufacturing Information

Methanesulfonic acid, 1,1,1-trifluoro-, compd. with N-ethylethanamine (1:1): ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|